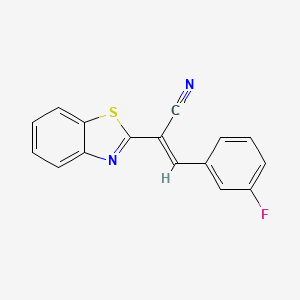
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9FN2S and its molecular weight is 280.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12FN2S. The structure features a benzothiazole ring fused with a prop-2-enenitrile moiety and a fluorophenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 284.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing benzothiazole rings often exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell membrane integrity.
- Antitumor Properties : Induction of apoptosis in cancer cells by modulating signaling pathways.
- Enzyme Inhibition : Potential as inhibitors for key enzymes involved in disease pathways.
Antimicrobial Activity
A study conducted on related benzothiazole derivatives demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involves the inhibition of bacterial DNA synthesis and cell wall formation.
Antitumor Activity
Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro studies reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF7) and lung cancer cells (A549). The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study: In Vivo Efficacy
In an animal model study, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively, suggesting favorable pharmacokinetics.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | Moderate antitumor activity | Different fluorine substitution affects reactivity. |
| (2E)-2-(1,3-benzothiazol-2-yl)-3-(phenyl)prop-2-enenitrile | Lower antimicrobial activity | Lacks fluorine which may enhance lipophilicity. |
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGHLWDWKYUQRL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














